molecular formula C7H9N3O2 B8721833 N-ethyl-2-nitropyridin-3-amine

N-ethyl-2-nitropyridin-3-amine

Cat. No.: B8721833
M. Wt: 167.17 g/mol
InChI Key: MUZLHIZJVQDFMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-2-nitropyridin-3-amine (CAS 438554-16-6) is a nitropyridine derivative of interest in medicinal and organic chemistry research. This compound features a nitro group and an ethylamino substituent on its pyridine ring, a structure known to be a versatile building block for synthesizing complex heterocyclic systems . Nitropyridines like this one serve as key precursors for the development of various bioactive molecules, including potential inhibitors for enzymes such as kinases and urease . Researchers utilize such compounds in the exploration of new therapeutic agents, given the privileged status of the pyridine motif in drug design . The molecular formula for this compound is C₇H₉N₃O₂, with a molecular weight of approximately 167.17 g/mol . This product is intended for research purposes and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, as it may be hazardous if mishandled.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

N-ethyl-2-nitropyridin-3-amine

InChI

InChI=1S/C7H9N3O2/c1-2-8-6-4-3-5-9-7(6)10(11)12/h3-5,8H,2H2,1H3

InChI Key

MUZLHIZJVQDFMF-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(N=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Reactivity and Reaction Mechanisms

Influence of Nitro Group on Pyridine (B92270) Ring Reactivity

The presence of a nitro (NO₂) group significantly alters the electronic landscape of the pyridine ring. As a potent electron-withdrawing group, the nitro group substantially reduces the electron density of the aromatic system. brainly.com This deactivation has two major consequences for the reactivity of the pyridine ring in N-ethyl-2-nitropyridin-3-amine.

Firstly, the ring becomes less susceptible to electrophilic aromatic substitution. The electron-poor nature of the ring repels incoming electrophiles, making reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation exceedingly difficult compared to unsubstituted pyridine. gcwgandhinagar.comuoanbar.edu.iq The nitrogen atom of the pyridine ring further contributes to this deactivation, as it is readily protonated in acidic media, forming a pyridinium (B92312) ion which is even more electron-deficient. gcwgandhinagar.comuoanbar.edu.iq

Conversely, this electron deficiency makes the pyridine ring highly susceptible to nucleophilic attack. brainly.com The nitro group, particularly at the 2-position, activates the ring for nucleophilic aromatic substitution (SNAr) reactions. It can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the attack of a nucleophile. nih.gov The positions ortho and para to the nitro group (in this case, the 3- and 6-positions, and the 4-position, respectively) are the most activated sites for nucleophilic attack.

Nitro Group Migration Phenomena

Nitro group migration is a known phenomenon in the chemistry of nitropyridines. clockss.org While not an electrophilic aromatic substitution, the nitration of pyridine itself can proceed through a mechanism involving the migration of a nitro group from the nitrogen atom to the 3-position via a brainly.comorganic-chemistry.org sigmatropic shift. researchgate.netresearchgate.net This type of rearrangement typically occurs from an N-nitro-dihydropyridine intermediate. ntnu.no

In the context of this compound, while the nitro group is already on the ring, intramolecular migrations could theoretically occur under specific reaction conditions, such as those involving strong bases or high temperatures. For instance, studies on 3-bromo-4-nitropyridine (B1272033) have shown that reaction with amines in polar aprotic solvents can lead to products where the nitro group has migrated. clockss.org Similar rearrangements could be possible for this compound, potentially leading to isomers like N-ethyl-4-nitropyridin-3-amine or N-ethyl-6-nitropyridin-3-amine, although specific studies on this compound are not prevalent.

Vicarious Nucleophilic Substitution (VNS) Mechanisms

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, such as nitropyridines. organic-chemistry.org This reaction allows for the formal substitution of a hydrogen atom by a nucleophile. nih.gov The mechanism involves a carbanion that contains a leaving group (X) at the carbanionic center.

The general mechanism for VNS on a nitropyridine ring proceeds in two main steps:

Addition: A nucleophile (carbanion) attacks an electron-deficient position on the pyridine ring (typically ortho or para to the nitro group) to form an anionic σ-adduct, also known as a Meisenheimer-type adduct. nih.govacs.org

β-Elimination: A base then induces the elimination of HX from the adduct, restoring the aromaticity of the ring and resulting in the substitution of a hydrogen atom. nih.govacs.org

For this compound, the nitro group at the 2-position and the amino group at the 3-position direct the VNS reaction. The most likely positions for nucleophilic attack would be the 4- and 6-positions, which are para and ortho to the strongly activating nitro group, respectively. VNS has been successfully applied to various 3-nitropyridines to introduce amino and alkyl groups with high regioselectivity. ntnu.norsc.org For example, amination with reagents like hydroxylamine (B1172632) or 4-amino-1,2,4-triazole (B31798) selectively occurs at the position para to the nitro group. ntnu.norsc.org

Table 1: Regioselectivity in VNS Reactions of Substituted 3-Nitropyridines

ReactantNucleophile/ReagentPosition of SubstitutionReference
3-Nitropyridine (B142982)Hydroxylamine6-position (para to NO₂) rsc.org
3-Nitropyridine4-Amino-1,2,4-triazole6-position (para to NO₂) rsc.org
4-Substituted-3-nitropyridineAmmonia (B1221849)/Amines6-position (para to NO₂) researchgate.net
3-NitropyridineSulfonyl-stabilized carbanions4- and 6-positions acs.org

Oxidative Nucleophilic Substitution of Hydrogen (SNH)

Oxidative Nucleophilic Substitution of Hydrogen (SNH or ONSH) is another key reaction for functionalizing electron-deficient heterocycles. Similar to VNS, it begins with the addition of a nucleophile to the aromatic ring to form a σH-adduct. nih.gov However, unlike VNS where the nucleophile carries a leaving group, in SNH the hydrogen atom is ultimately removed by an external oxidizing agent. researchgate.netchemrxiv.org

The mechanism can be summarized as follows:

Nucleophilic Addition: A nucleophile adds to an electron-deficient carbon atom of the nitropyridine ring, forming an anionic σH-adduct.

Oxidation: The intermediate σH-adduct is then treated with an oxidizing agent (e.g., potassium permanganate (B83412), DDQ, or even molecular oxygen) which removes two electrons and a proton (formally a hydride ion), leading to the restoration of aromaticity and the substituted product. ntnu.noacs.orgresearchgate.net

This methodology has been used for the amination of 3-nitropyridines. For example, reacting 3-nitropyridine with ammonia in the presence of potassium permanganate results in the selective formation of 2-amino-5-nitropyridine. ntnu.no For this compound, SNH reactions with various nucleophiles could lead to functionalization at the 4- and 6-positions, which are activated by the 2-nitro group.

Pathways for Reduction of the Nitro Group to Amine Functionality

The reduction of the nitro group to a primary amine is one of the most important transformations of nitroaromatic compounds, providing a route to synthetically versatile amino derivatives. researchgate.net A variety of methods are available for this conversion, ranging from catalytic hydrogenation to the use of dissolving metals. wikipedia.orgcommonorganicchemistry.com

Common methods for the reduction of the nitro group in compounds like this compound include:

Catalytic Hydrogenation: This is a widely used and often very clean method. The reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst. commonorganicchemistry.com

Palladium on Carbon (Pd/C): Highly effective for both aromatic and aliphatic nitro groups. commonorganicchemistry.com

Raney Nickel (Raney Ni): Another effective catalyst, often used when trying to avoid dehalogenation of aryl halides. commonorganicchemistry.com

Platinum(IV) Oxide (PtO₂): A robust catalyst for this transformation. wikipedia.org

Metal Reductions in Acidic Media: These are classic methods that remain synthetically useful.

Iron (Fe) in Acetic Acid: A mild and selective method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com

Tin(II) Chloride (SnCl₂) in HCl: Another mild reagent suitable for sensitive substrates. wikipedia.orgcommonorganicchemistry.com

Zinc (Zn) in Acetic Acid or HCl: An effective reducing agent for this purpose. commonorganicchemistry.com

Transfer Hydrogenation: This method uses a source other than H₂ gas to provide hydrogen, such as hydrazine (B178648) or ammonium (B1175870) formate, often in the presence of a catalyst like Pd/C or Raney Ni. mdpi.com

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can be used, sometimes allowing for the selective reduction of one nitro group in a dinitro compound. wikipedia.org

The successful reduction of the nitro group in this compound would yield N¹-ethylpyridine-2,3-diamine.

Table 2: Common Reagents for Nitro Group Reduction

Reagent/SystemConditionsCommentsReference
H₂ / Pd/CCatalytic, various solventsHighly efficient, but can reduce other functional groups. commonorganicchemistry.com
H₂ / Raney NiCatalytic, various solventsGood alternative to Pd/C, less likely to cause dehalogenation. commonorganicchemistry.com
Fe / AcOH or HClStoichiometric, acidicMild and often selective. commonorganicchemistry.com
SnCl₂ / HClStoichiometric, acidicMild conditions, good for substrates with other reducible groups. wikipedia.org
Zn / AcOH or HClStoichiometric, acidicEffective and commonly used. commonorganicchemistry.com
Na₂S₂O₄Aqueous solutionUseful for certain applications, can be selective. wikipedia.org

Intramolecular Cyclization Reactions Involving Amino and Nitro Groups

The presence of adjacent amino and nitro groups, as found in this compound, creates the potential for intramolecular cyclization reactions, typically after reduction of the nitro group. The resulting 1,2-diamine (N¹-ethylpyridine-2,3-diamine) is a valuable precursor for the synthesis of fused heterocyclic systems.

For example, ortho-diamines can react with a variety of one-carbon synthons (like formic acid, aldehydes, or phosgene (B1210022) derivatives) to form fused imidazole (B134444) rings. In the case of the reduced derivative of this compound, such a cyclization would lead to the formation of a substituted imidazo[4,5-b]pyridine ring system. These structures are of significant interest in medicinal chemistry.

Furthermore, direct cyclizations involving the nitro and amino groups, though less common, can occur under specific conditions. For example, the reaction of certain 3-(substituted phenyl)aminoisoxazol-5(2H)-ones bearing a nitropyridine substituent can rearrange in the presence of a base like triethylamine (B128534) to yield imidazo[1,2-a]pyridines. nih.gov While the starting material is different, this illustrates the potential for the amino and nitro groups on a pyridine ring to participate in complex cyclization cascades to form fused heterocyclic products.

Advanced Spectroscopic and Crystallographic Analyses

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy serves as a cornerstone for the structural analysis of N-ethyl-2-nitropyridin-3-amine, offering precise information about the chemical environment of each atom, their connectivity, and spatial relationships.

One-Dimensional NMR (¹H, ¹³C) for Backbone Characterization

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental framework for the structural assignment of this compound.

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the protons of the pyridine (B92270) ring and the N-ethyl group. The aromatic protons will appear as multiplets in the downfield region, with their specific chemical shifts and coupling patterns dictated by the electronic effects of the nitro and ethylamino substituents. The ethyl group will present a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with the coupling arising from the adjacent protons.

The ¹³C NMR spectrum will complement the proton data by revealing the chemical environments of the carbon atoms. The pyridine ring carbons will exhibit signals in the aromatic region, with the carbon atom attached to the nitro group (C2) expected to be significantly deshielded. The carbons of the ethyl group will appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous compounds and substituent effects. Actual experimental values may vary.)

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine-H47.5 - 8.0120 - 125
Pyridine-H56.8 - 7.2115 - 120
Pyridine-H68.2 - 8.6150 - 155
NH-CH₂3.2 - 3.6 (quartet)40 - 45
CH₃1.2 - 1.5 (triplet)14 - 18
Pyridine-C2-155 - 160
Pyridine-C3-140 - 145
Pyridine-C4-120 - 125
Pyridine-C5-115 - 120
Pyridine-C6-150 - 155

Two-Dimensional NMR Techniques (HSQC, HMBC, COSY, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity within the molecule, a suite of two-dimensional NMR experiments is employed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for establishing the connectivity between the ethyl group and the pyridine ring, as well as the relative positions of the substituents on the ring.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings within the same spin system. It is particularly useful for confirming the connectivity of the protons on the pyridine ring and within the ethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the N-ethyl group relative to the pyridine ring.

GIAO-DFT Calculations for NMR Chemical Shift Prediction

Quantum chemical calculations, specifically the Gauge-Including Atomic Orbital (GIAO) method within the framework of Density Functional Theory (DFT), are powerful tools for predicting NMR chemical shifts. researchgate.net By creating a computational model of this compound, it is possible to calculate the theoretical ¹H and ¹³C chemical shifts. researchgate.net Comparing these calculated values with the experimental data serves as a valuable method for validating the structural assignment and for gaining a deeper understanding of the electronic factors that influence the chemical shifts. researchgate.net For the related compound 2-amino-3-nitropyridine, GIAO calculations have been shown to provide results that are in good agreement with experimental data. researchgate.net

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These are particularly useful for identifying the presence of specific functional groups.

Characteristic Vibrational Modes of Nitro and Amino Groups

The vibrational spectrum of this compound is expected to be dominated by the characteristic vibrations of the nitro (NO₂) and secondary amino (N-H) groups.

Nitro Group (NO₂): The nitro group exhibits two strong and characteristic stretching vibrations: an asymmetric stretch typically found in the 1500-1570 cm⁻¹ region and a symmetric stretch in the 1300-1370 cm⁻¹ region.

Amino Group (N-H): As a secondary amine, this compound will show a single, relatively weak N-H stretching band in the 3300-3500 cm⁻¹ region. The N-H bending vibration is expected in the 1550-1650 cm⁻¹ range.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-HStretch3300 - 3500
C-H (aromatic)Stretch3000 - 3100
C-H (aliphatic)Stretch2850 - 3000
N-HBend1550 - 1650
C=C, C=N (ring)Stretch1400 - 1600
NO₂Asymmetric Stretch1500 - 1570
NO₂Symmetric Stretch1300 - 1370
C-NStretch1250 - 1350

Correlation with Quantum Chemical Calculations (PED Analysis)

To gain a more detailed understanding of the vibrational spectrum, quantum chemical calculations can be used to compute the theoretical vibrational frequencies and intensities. A Potential Energy Distribution (PED) analysis can then be performed. PED analysis allows for the assignment of each calculated vibrational mode to the specific internal coordinates (bond stretches, angle bends, etc.) that contribute to it. This provides a much more detailed and accurate assignment of the experimental IR and Raman spectra than is possible based on characteristic group frequencies alone. For similar nitropyridine derivatives, DFT calculations have been successfully used to simulate and interpret the vibrational spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For aromatic and conjugated systems like this compound, UV-Vis spectra provide insights into the extent of π-electron delocalization. The presence of the pyridine ring, the nitro group (a strong electron-withdrawing group), and the amino group (an electron-donating group) creates a "push-pull" system that significantly influences the electronic structure.

While specific UV-Vis absorption maxima for this compound are not extensively documented in publicly available literature, analysis of similar compounds, such as 2-amino-5-nitropyridine, offers valuable comparative data. nist.gov Such compounds typically exhibit strong absorption bands in the UV-Vis region, corresponding to π→π* and n→π* transitions. The conjugation between the electron-donating amino group and the electron-withdrawing nitro group through the pyridine ring is expected to result in absorption bands at longer wavelengths (a bathochromic or red shift), indicating a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netresearchgate.net

Mass Spectrometry Techniques for Molecular Formula Confirmation

Mass spectrometry is an essential analytical tool for determining the molecular weight and confirming the molecular formula of a compound. For this compound, the expected molecular formula is C₇H₉N₃O₂.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for unambiguous confirmation of the elemental composition. The techniques can also reveal characteristic fragmentation patterns that help in structural elucidation. The molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. In the case of this compound, this would be approximately 167.17 g/mol . appchemical.combldpharm.com

Common fragmentation pathways for related nitroaromatic amines often involve the loss of the nitro group (NO₂) or parts of the ethyl side chain. osti.govdocbrown.info

Table 1: Predicted Mass Spectrometry Data for N-ethyl-5-nitropyridin-2-amine Adducts uni.lu (Data for a structural isomer is used for illustrative purposes)

Adductm/z
[M+H]⁺168.07675
[M+Na]⁺190.05869
[M-H]⁻166.06219
[M]⁺167.06892

X-ray Crystallography for Solid-State Structure and Conformation

Determination of Molecular Geometry and Bond Parameters

In the crystal structure of related nitropyridinamines, the pyridine ring is typically planar. nih.gov The bond lengths and angles within the pyridine ring are consistent with aromatic character, though they can be influenced by the electronic effects of the substituents. For instance, the C-NO₂ and C-NH₂ bonds will have specific lengths that reflect the degree of electron delocalization.

Studies on analogous compounds show that the nitro group is often nearly co-planar with the pyridine ring, which maximizes π-conjugation. nih.gov The geometry around the exocyclic amino nitrogen atom is typically trigonal planar, further supporting its involvement in the conjugated system.

Table 2: Selected Bond Lengths from a Related Compound (4-Methyl-3-nitropyridin-2-amine) nih.gov (Note: Atom numbering is specific to the cited crystal structure and may not correspond directly to this compound)

BondLength (Å)
O1-N31.231 (3)
O2-N31.236 (3)
N1-C11.336 (4)
N1-C51.341 (4)
N2-C11.353 (4)
N3-C21.442 (4)

Analysis of Intramolecular Hydrogen Bonding and Torsion Angles

A recurrent and structurally significant feature in 2-nitro-3-aminopyridine derivatives is the formation of an intramolecular hydrogen bond between the amino group's hydrogen and one of the oxygen atoms of the adjacent nitro group (N−H···O). nih.govnih.govnih.gov This interaction creates a stable six-membered ring motif.

This hydrogen bond plays a crucial role in locking the conformation of the molecule, holding the amino and nitro groups in a relatively coplanar arrangement with the pyridine ring. This planarity is essential for maximizing electronic conjugation.

The degree of planarity is quantified by torsion angles. For example, the dihedral angle between the plane of the nitro group and the plane of the pyridine ring is often small. In 4-methyl-3-nitropyridin-2-amine, this angle is reported to be 15.5 (3)°. nih.gov In another related structure, N-(4-methylphenyl)-3-nitropyridin-2-amine, the O–N–C–C torsion angles are very close to zero, indicating high coplanarity. nih.gov

Investigation of Intermolecular Interactions and Crystal Packing

In the solid state, molecules of this compound would be arranged in a specific, repeating pattern known as a crystal lattice. This packing is dictated by a variety of intermolecular forces.

While the intramolecular N−H···O hydrogen bond often precludes the amine hydrogen from participating in strong intermolecular hydrogen bonds, other interactions become important. nih.gov In related crystal structures, molecules are often linked into dimers or chains through other weak hydrogen bonds (such as C−H···N or C−H···O) or π–π stacking interactions between the aromatic pyridine rings. nih.govnih.gov For example, in the crystal of 4-methyl-3-nitropyridin-2-amine, inversion dimers are formed through N−H···N hydrogen bonds, and the packing is further stabilized by π–π stacking with a centroid-to-centroid distance of 3.5666 (15) Å. nih.gov These collective interactions are fundamental to the stability and physical properties of the crystal.

Observation of Rotamers in Crystal Structures

Rotamers are conformational isomers that differ by rotation about single bonds. In flexible molecules, multiple rotamers can sometimes co-exist in the crystal lattice. For this compound, rotation around the C−N bond of the ethyl group could potentially lead to different rotamers.

While not documented for the title compound, studies on similar molecules have shown the presence of distinct conformers. For instance, the crystal structure of N-(4-methylphenyl)-3-nitropyridin-2-amine contains two independent molecules in the asymmetric unit which differ in the orientation of the benzene (B151609) ring relative to the pyridine ring. nih.gov This demonstrates how subtle packing forces can select for or accommodate different rotational isomers within a single crystal. The study of rotamers provides a deeper understanding of the molecule's conformational flexibility and the energy landscape of its solid state. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure

Detailed quantum chemical calculations are instrumental in understanding the electronic behavior of a molecule. For compounds similar to N-ethyl-2-nitropyridin-3-amine, researchers frequently utilize a combination of DFT and ab initio methods to obtain a precise description of the electronic structure.

Density Functional Theory (DFT) and Ab Initio Methods (MP2)

For the parent compound, 2-amino-3-nitropyridine, studies have employed DFT with the B3LYP functional and the 6-311++G(d,p) basis set, as well as the ab initio MP2 method with the same basis set, to investigate its geometrical and electronic properties. These methods have proven reliable in correlating theoretical calculations with experimental X-ray diffraction data for related structures. Such studies typically involve geometry optimization to find the most stable conformation of the molecule. However, specific computational research applying these methods to this compound is currently absent from the scientific literature.

Analysis of HOMO and LUMO Energies and Charge Transfer

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity and electronic transitions. The energy gap between these frontier orbitals provides insights into the chemical stability and the energy required for electronic excitation. For many substituted pyridines, the HOMO is often localized on the electron-donating groups and the pyridine (B92270) ring, while the LUMO is centered on the electron-withdrawing groups. This distribution facilitates intramolecular charge transfer from the donor to the acceptor moieties. For this compound, one would expect the ethylamino group to act as an electron donor and the nitro group as a strong electron acceptor, suggesting the potential for significant intramolecular charge transfer. Nevertheless, specific calculated values for the HOMO and LUMO energies for this compound have not been reported.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. It provides a detailed picture of the bonding and orbital interactions. In studies of 2-amino-3-nitropyridine, NBO analysis has been used to investigate intramolecular hydrogen bonding. For this compound, NBO analysis could elucidate the interactions between the lone pair of the amino nitrogen and the antibonding orbitals of the nitro group and the pyridine ring, providing quantitative measures of electron delocalization and stabilization energies. At present, such an analysis for the N-ethyl derivative is not available.

Molecular Dynamics and Conformational Analysis

Molecular dynamics simulations and conformational analysis are essential for understanding the dynamic behavior and preferred spatial arrangements of flexible molecules like this compound. The ethyl group introduces additional rotational freedom compared to the parent amine, leading to a more complex conformational landscape. These studies would be critical for identifying the global minimum energy structure and understanding how the molecule's conformation influences its properties. Despite the importance of such analyses, no specific studies on the molecular dynamics or conformational preferences of this compound have been published.

Investigation of Noncovalent Interactions (e.g., AIM, RDG, NCI plot index)

The study of noncovalent interactions is vital for understanding how molecules interact with each other in the solid state and in biological systems. Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM), Reduced Density Gradient (RDG) analysis, and the Non-Covalent Interaction (NCI) plot index are used to visualize and quantify weak interactions like hydrogen bonds, van der Waals forces, and steric repulsions. These analyses have been applied to a wide range of molecules to understand crystal packing and supramolecular assembly. For this compound, these methods could reveal the nature and strength of intermolecular interactions. However, the scientific literature does not currently contain such investigations for this specific compound.

Theoretical Prediction of Spectroscopic Properties

Computational methods are frequently used to predict spectroscopic properties such as infrared (IR), Raman, and UV-Vis spectra. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectra. For 2-amino-3-nitropyridine, theoretical IR spectra have been successfully simulated using DFT and MP2 methods. Time-dependent DFT (TD-DFT) is the standard method for predicting electronic transitions and UV-Vis spectra. While these methods could provide valuable theoretical spectroscopic data for this compound, such predictions have not yet been reported in the literature.

Reaction Mechanism Modeling and Transition State Analysis

Due to the absence of specific theoretical studies on the reaction mechanisms of this compound, this section will explore plausible reaction pathways and the computational methodologies used to study them, based on closely related aminonitropyridine systems and general principles of computational organic chemistry. The primary methods for such investigations are rooted in Density Functional Theory (DFT), which provides a robust framework for mapping potential energy surfaces and characterizing stationary points, including reactants, products, intermediates, and transition states.

Nucleophilic Aromatic Substitution (SNAr)

One of the most probable reaction pathways for aminonitropyridines involves nucleophilic aromatic substitution, where a nucleophile attacks the electron-deficient pyridine ring. The nitro group (-NO₂) is a strong electron-withdrawing group, which activates the ring towards nucleophilic attack, particularly at the ortho and para positions.

Computational modeling of an SNAr reaction on a molecule like this compound would typically involve the following steps:

Reactant and Nucleophile Optimization: The geometries of the this compound molecule and the incoming nucleophile are optimized to find their lowest energy conformations.

Transition State Search: A transition state search is performed to locate the highest energy point along the reaction coordinate. This involves the formation of a Meisenheimer complex, a key intermediate in SNAr reactions. The transition state geometry would reveal the bond-forming and bond-breaking distances between the nucleophile, the pyridine ring, and the leaving group.

Intermediate and Product Optimization: The geometry of the Meisenheimer intermediate and the final product are optimized.

Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures to confirm their nature. Reactants, intermediates, and products will have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

An illustrative energy profile for a hypothetical SNAr reaction is presented below.

Table 1: Illustrative Reaction Profile for a Hypothetical SNAr Reaction

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+15.2
Meisenheimer Intermediate-5.8
Transition State 2+10.5
Products-12.3

Note: These values are hypothetical and serve to illustrate a typical SNAr energy profile.

Cycloaddition Reactions

The diene-like character of the pyridine ring, modified by the electronic effects of the nitro and amino groups, could also allow it to participate in cycloaddition reactions, such as a Diels-Alder reaction. Theoretical studies are instrumental in predicting the feasibility and stereoselectivity of such reactions.

A computational investigation of a [4+2] cycloaddition involving this compound would focus on:

Frontier Molecular Orbital (FMO) Analysis: The energies and symmetries of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the reactants are calculated. The HOMO-LUMO gap is a key indicator of reactivity.

Locating the Transition State: The transition state for the concerted formation of the two new sigma bonds is located. The geometry of the transition state provides insight into the synchronicity of the bond-forming processes.

Activation Energy Calculation: The activation energy is determined from the energy difference between the reactants and the transition state.

Table 2: Illustrative Frontier Molecular Orbital Energies and Activation Energy for a Hypothetical Diels-Alder Reaction

ParameterValue (eV)
HOMO (this compound)-6.5
LUMO (Dienophile)-1.2
HOMO-LUMO Gap5.3
Activation Energy (ΔE‡) (kcal/mol)25.8

Note: These values are hypothetical and for illustrative purposes only.

The analysis of the transition state in these models is crucial. For instance, in an SNAr reaction, the transition state would likely show a partially formed bond between the nucleophile and the carbon atom of the pyridine ring, and a partially broken bond with the leaving group. The bond lengths and angles in the transition state structure provide a detailed picture of the geometry at the point of highest energy along the reaction pathway.

Chemical Transformations and Derivatization Strategies

Modification of the Amino Group (N-Ethylation and Other Alkylations)

The secondary amino group (-NH-CH₂CH₃) at the 3-position is a prime site for further functionalization. As a nucleophile, it can readily participate in reactions such as alkylation and acylation.

Direct alkylation of the secondary amine with alkyl halides can be employed to introduce a second alkyl group, yielding a tertiary amine. However, this reaction must be carefully controlled. The direct alkylation of amines can often lead to a mixture of products, including the desired tertiary amine and the corresponding quaternary ammonium (B1175870) salt due to over-alkylation. masterorganicchemistry.com The nucleophilicity of the resulting tertiary amine is often comparable to or greater than the starting secondary amine, leading to competitive reactions. masterorganicchemistry.com To achieve selective mono-alkylation, alternative methods like reductive amination with an aldehyde or ketone are often preferred.

Acylation of the amino group with acyl chlorides or anhydrides provides a straightforward route to the corresponding N-ethyl-N-acyl-2-nitropyridin-3-amines. This transformation is typically high-yielding and serves to introduce a wide array of functional groups, modify the electronic properties of the molecule, or act as a protecting group strategy during multi-step synthesis.

Table 1: Potential Modifications of the Amino Group
Reaction TypeReagent ClassPotential Product StructureNotes
AlkylationAlkyl Halide (R'-X)N-ethyl-N-alkyl-2-nitropyridin-3-amineRisk of over-alkylation to form quaternary ammonium salts. masterorganicchemistry.com
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN)N-ethyl-N-alkyl-2-nitropyridin-3-amineOffers better control over the degree of alkylation.
AcylationAcyl Halide (R'COCl) or AnhydrideN-acyl-N-ethyl-2-nitropyridin-3-amineGenerally a high-yielding and selective reaction.
SulfonylationSulfonyl Chloride (R'SO₂Cl)N-ethyl-N-(alkysulfonyl)-2-nitropyridin-3-amineForms stable sulfonamides.

Reactions Involving the Nitro Group (e.g., Reduction to Amine, Further Functionalization)

The nitro group at the 2-position is a powerful electron-withdrawing group and a key functional handle for major structural modifications. The most significant transformation of the nitro group is its reduction to a primary amine.

The reduction of aromatic nitro compounds to their corresponding anilines is a well-established and fundamental reaction in organic synthesis. organic-chemistry.org A variety of reducing agents can accomplish this transformation, with the choice of reagent depending on the presence of other sensitive functional groups in the molecule. Common methods include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. nih.gov Chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) powder in acetic acid are also effective. organic-chemistry.org

The successful reduction of N-ethyl-2-nitropyridin-3-amine yields N¹-ethylpyridine-2,3-diamine . This resulting ortho-diamine is a highly valuable intermediate, as the two adjacent amino groups can readily participate in cyclization reactions to form fused heterocyclic systems.

Once the primary amine is formed, it can undergo a range of subsequent reactions. For instance, it can be diazotized using nitrous acid (HONO) to form a diazonium salt. msu.edu While aliphatic diazonium salts are typically unstable, aryl diazonium salts can be used in various substitution reactions (e.g., Sandmeyer reaction) to introduce a wide range of substituents, although the stability of pyridyl-diazonium salts can be variable. msu.edu

Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in this compound is highly electron-deficient due to the combined electron-withdrawing effects of the ring nitrogen and the C2-nitro group. This deactivation generally makes the ring resistant to electrophilic aromatic substitution. Conversely, it activates the ring toward nucleophilic aromatic substitution (SNAr).

Nucleophiles can attack the pyridine ring, leading to the displacement of a leaving group or, in some cases, a hydrogen atom. The nitro group itself can sometimes be displaced by potent nucleophiles, particularly when activated by other ring substituents. mdpi.com For instance, studies on related 2-methyl-3-nitropyridines have shown that the nitro group can be substituted by thiolate anions via an SNAr mechanism. mdpi.com

Another powerful method for functionalizing electron-deficient rings like nitropyridines is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction allows for the introduction of carbon or heteroatom nucleophiles onto the ring, typically at positions ortho or para to the nitro group. researchgate.netntnu.no For a 3-nitropyridine (B142982) system, VNS reactions often direct incoming nucleophiles to the C4 position. ntnu.no Therefore, it is plausible that this compound could undergo VNS at the C4 or C6 positions, providing a route to introduce substituents like alkyl or chloromethyl groups.

Formation of Condensed Heterocyclic Systems

One of the most significant applications of this compound in synthesis is its role as a precursor to fused heterocyclic systems. As described in section 6.2, reduction of the nitro group generates the key intermediate, N¹-ethylpyridine-2,3-diamine. This 1,2-diamine is primed for condensation reactions with a variety of bifunctional electrophiles to construct a new five- or six-membered ring fused to the pyridine core.

These cyclocondensation reactions are fundamental in medicinal chemistry for creating scaffolds like imidazopyridines and triazolopyridines. The general synthetic pathways are outlined below:

Imidazo[4,5-b]pyridines: Reaction of N¹-ethylpyridine-2,3-diamine with aldehydes, ketones, carboxylic acids, or their derivatives leads to the formation of a fused imidazole (B134444) ring. For example, condensation with an aldehyde (R-CHO) would yield a 1-ethyl-2-substituted-1H-imidazo[4,5-b]pyridine. The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines is a widely used strategy, highlighting the utility of aminopyridines in building such fused systems. nih.govnih.gove3s-conferences.org

Triazolo[4,5-b]pyridines: Reaction with nitrous acid (HONO) results in the formation of a fused triazole ring, yielding a 1-ethyl-1H- researchgate.netnih.govnih.govtriazolo[4,5-b]pyridine, which is an analog of benzotriazole.

Table 2: Synthesis of Fused Heterocycles from N¹-ethylpyridine-2,3-diamine
Target HeterocycleReagentResulting Fused Ring
Imidazo[4,5-b]pyridineCarboxylic Acid (RCOOH) or derivativeImidazole
Imidazo[4,5-b]pyridineAldehyde (RCHO)Imidazole (after oxidation)
Dihydropyrazino[2,3-b]pyridineα-Diketone (RCOCOR')Pyrazine
researchgate.netnih.govnih.govTriazolo[4,5-b]pyridineNitrous Acid (HONO)1,2,3-Triazole

Design and Synthesis of Analogs with Varied Substituents

The structure of this compound allows for the systematic design and synthesis of a wide range of analogs by modifying each of its three components: the N-alkyl group, the substituents on the pyridine ring, and the nitro group's position or replacement.

Variation of the N-Alkyl Group: The ethyl group can be readily replaced by other alkyl or aryl groups. This is typically achieved during the initial synthesis by reacting 3-amino-2-nitropyridine (B78374) or a related precursor with different alkylating agents. Analogs such as N,N-dimethyl-2-nitropyridin-3-amine, N-butyl-2-nitropyridin-3-amine, and 2-nitro-3-(pyrrolidin-1-yl)pyridine (B1453593) have been documented, demonstrating the feasibility of this approach. appchemical.com

Substitution on the Pyridine Ring: New substituents can be introduced onto the pyridine ring to modulate the molecule's properties. As discussed in section 6.3, nucleophilic substitution reactions can be used to add functional groups. Alternatively, analogs can be built from pre-functionalized pyridine starting materials. For example, starting with a compound like 4-chloro-2-amino-3-nitropyridine allows for the synthesis of analogs bearing a substituent at the 4-position through subsequent nucleophilic displacement of the chloride. google.com

Modification of the Nitro Group: While the nitro group is often a precursor to an amine, it can also be replaced entirely. SNAr reactions can substitute the nitro group with other functionalities, such as thiols or azides, creating a different class of derivatives. mdpi.com Furthermore, isomers with the nitro group at a different position, such as N-ethyl-6-nitropyridin-3-amine, represent another set of structural analogs with distinct electronic and steric properties. appchemical.com

Potential Applications in Chemical Synthesis and Materials Science

Utility as Synthetic Building Blocks for Complex Molecules

Heterocyclic compounds, particularly those containing nitrogen, are fundamental building blocks in organic synthesis, forming the core of many pharmaceuticals and biologically active molecules. srdorganics.comenamine.net N-ethyl-2-nitropyridin-3-amine serves as a valuable intermediate due to its distinct functional groups—a secondary amine, a nitro group, and the pyridine (B92270) ring itself—which can be selectively modified.

The presence of the nitro group, a strong electron-withdrawing group, activates the pyridine ring for certain reactions. The amine group, conversely, is a nucleophilic center and can be readily acylated, alkylated, or used in coupling reactions to build more elaborate molecular architectures. The reduction of the nitro group to an amino group would yield a diamine derivative, a common precursor for creating fused heterocyclic rings, further expanding its synthetic utility. orgsyn.org

Role in the Synthesis of Other Nitrogen-Containing Heterocycles

Nitropyridines are key precursors for the synthesis of a wide array of other nitrogen-containing heterocycles. nih.govnih.govencyclopedia.pub The ortho-positioning of the amino and nitro groups in this compound is particularly significant. This arrangement is ideal for intramolecular cyclization reactions following the chemical modification of one or both groups.

For instance, after the reduction of the nitro group to an amine, the resulting N-ethylpyridine-2,3-diamine can react with various electrophiles (such as dicarbonyl compounds or their equivalents) to form fused heterocyclic systems like imidazo[4,5-b]pyridines. Research on related nitropyridine compounds has shown their ability to rearrange or react to form different heterocyclic structures, such as imidazo[1,2-a]pyridines and indoles, under basic conditions. nih.gov This highlights the potential of this compound to serve as a scaffold for generating diverse heterocyclic libraries.

Exploration as Ligands in Coordination Chemistry

The structure of this compound contains multiple potential coordination sites for metal ions, making it an interesting candidate for exploration as a ligand in coordination chemistry. The nitrogen atom of the pyridine ring and the nitrogen of the exocyclic ethylamino group can act as a bidentate chelating ligand, forming a stable five-membered ring with a metal center.

The flexibility of acyclic amine-based ligands can enable the formation of stable complexes with various metals, including f-block elements. nih.gov The electronic properties of the ligand, and consequently the resulting metal complex, can be tuned by the electron-withdrawing nitro group. Such complexes could be investigated for catalytic activity, magnetic properties, or luminescent behavior.

Table 1: Potential Applications based on Structural Features

Application Area Key Structural Feature(s) Potential Function
Complex Molecule Synthesis Amino and nitro groups Reactive sites for building larger molecules.
Heterocycle Synthesis Ortho-amino-nitro arrangement Precursor for intramolecular cyclization to form fused rings.
Coordination Chemistry Pyridine and amino nitrogen atoms Bidentate chelation sites for metal ions.
Materials Science Push-pull system (amino/nitro groups) Chromophore for dyes; potential for non-linear optical properties.
Radiolabeling Nitro group on pyridine ring Acts as a leaving group for nucleophilic radiofluorination.

Potential in Materials Science (e.g., Dyes, Electronic Materials)

Molecules featuring electron-donating groups and electron-withdrawing groups on a conjugated system often exhibit interesting photophysical properties. In this compound, the ethylamino group acts as an electron donor while the nitro group is a powerful electron acceptor. This "push-pull" configuration across the pyridine ring can lead to significant intramolecular charge transfer upon photoexcitation, a characteristic feature of many organic dyes and pigments. nih.gov

This electronic structure suggests potential applications in:

Dyes and Pigments: The compound could serve as a chromophore, with its color and properties tunable by modifying the substituents.

Non-linear Optical (NLO) Materials: Push-pull systems are known to exhibit NLO properties, which are valuable for applications in optoelectronics and photonics.

Organic Electronics: The defined electronic structure could be exploited in the design of components for organic light-emitting diodes (OLEDs) or other electronic devices.

Precursors for Radiolabeled Compounds in Chemical Research

A significant application of nitropyridine derivatives is in the synthesis of radiolabeled molecules for medical imaging techniques like Positron Emission Tomography (PET). The nitro group is an excellent leaving group for nucleophilic aromatic substitution (SNA_r_) reactions. This is particularly useful for introducing fluorine-18 (B77423) ([¹⁸F]), a common PET isotope.

A derivative of this compound has been utilized as a precursor in the synthesis of a radiolabeled quinoxaline (B1680401) compound intended for imaging melanoma. nih.govnih.gov In this process, the nitro-substituted pyridine ring undergoes nucleophilic attack by [¹⁸F]fluoride, displacing the nitro group to incorporate the radioisotope into the final molecule. This demonstrates the practical utility of the this compound scaffold in developing advanced diagnostic tools. nih.gov

Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

Traditional synthetic methods for nitropyridine derivatives can often involve harsh conditions, multi-step processes, and the use of hazardous reagents. Future research should prioritize the development of more efficient and environmentally benign "green" synthetic strategies for N-ethyl-2-nitropyridin-3-amine.

Key areas of focus could include:

Catalytic N-Alkylation: Moving beyond classical alkylation methods, research into catalytic N-alkylation of the parent compound, 2-amino-3-nitropyridine, could offer a more sustainable route. google.comnih.gov The use of heterogeneous catalysts, for instance, could simplify product purification and allow for catalyst recycling, aligning with the principles of green chemistry. google.com

One-Pot Syntheses: Designing a one-pot reaction where the nitration of an ethylaminopyridine precursor is followed by in-situ functionalization would significantly improve process efficiency by reducing the number of intermediate isolation steps.

Flow Chemistry: The application of continuous flow technology could provide better control over reaction parameters (temperature, pressure, and reaction time) for the nitration and alkylation steps. This can lead to higher yields, improved safety, and easier scalability compared to batch processing.

A comparative study could be envisioned to highlight the advantages of a novel catalytic route over a conventional one, as illustrated in the hypothetical data below.

ParameterConventional SNAr RouteHypothetical Catalytic Route
Starting Material2-Chloro-3-nitropyridine (B167233)2-Amino-3-nitropyridine
ReagentsEthylamine (B1201723), Strong BaseEthyl Acetate, Heterogeneous Catalyst
SolventDMF / DMSO2-MeTHF (a bio-solvent)
Temperature (°C)100-12060-80
Reaction Time (hours)12-242-4
Yield (%)65-75>90
Atom EconomyModerateHigh

Advanced Mechanistic Studies on Unusual Transformations

The pyridine (B92270) ring, activated by a nitro group, is susceptible to a variety of chemical transformations. While reactions like nucleophilic aromatic substitution are well-understood, future research could uncover and study more complex and unusual reactions involving this compound.

Potential research avenues include:

Sigmatropic Rearrangements: The synthesis of some 3-nitropyridines involves a organic-chemistry.orgresearchgate.net sigmatropic shift of the nitro group. researchgate.net Investigating whether the N-ethyl-amino substituent could influence or participate in similar thermal or photochemical rearrangements could reveal novel reaction pathways.

Vicarious Nucleophilic Substitution (VNS): The VNS reaction is a powerful tool for C-H functionalization of nitroaromatics. organic-chemistry.orgscispace.comacs.orgresearchgate.net Advanced mechanistic studies could explore the regioselectivity of VNS reactions on the this compound ring, probing the directing effects of the nitro and ethylamino groups. Kinetic studies and isolation of Meisenheimer-type intermediates could provide deep mechanistic insights. acs.org

Nitro-Nitrite Rearrangements: Studying the compound under thermal or photochemical stress could reveal potential nitro-nitrite rearrangements, which are fundamental transformations in nitro compound chemistry. researchgate.net Understanding the stability and decomposition pathways is crucial for any potential application.

Exploration of Novel Spectroscopic Techniques for Characterization

While standard techniques like 1D NMR (¹H, ¹³C), IR, and mass spectrometry are essential for routine characterization, advanced spectroscopic methods can provide a much deeper level of structural and dynamic information.

Future characterization efforts could employ:

2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are invaluable for unambiguous assignment of all proton and carbon signals, which is critical for confirming the specific isomeric structure and for differentiating it from potential side products, such as N-ethyl-4-nitropyridin-3-amine.

Solid-State NMR: For crystalline forms of the compound, solid-state NMR could provide insights into the molecular packing, polymorphism, and intermolecular interactions within the crystal lattice.

Advanced Mass Spectrometry: Techniques like tandem mass spectrometry (MS/MS) can be used to map fragmentation pathways, providing a "fingerprint" that can aid in the identification of the compound in complex mixtures or as a metabolite in future pharmacological studies.

The following table presents hypothetical ¹³C NMR chemical shift data, illustrating the type of detailed characterization achievable.

Carbon AtomHypothetical Chemical Shift (ppm)Assignment Rationale
C2 (bearing -NO₂)155.8Deshielded by nitro group and adjacent to N
C3 (bearing -NHEt)140.2Influenced by amino group and N-heterocycle
C4125.1Aromatic CH
C5118.9Aromatic CH
C6148.5Aromatic CH adjacent to ring Nitrogen
N-CH₂45.3Ethyl group methylene (B1212753)
-CH₃14.7Ethyl group methyl

Deeper Theoretical Insights into Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool for understanding molecular properties and reactivity without the need for extensive experimentation. longdom.orgmdpi.comnih.gov

Future theoretical studies on this compound should focus on:

Molecular Electrostatic Potential (MEP) Mapping: Calculating the MEP surface would visualize the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the compound's electronic transitions and chemical reactivity. researchgate.netmdpi.com The HOMO-LUMO gap is a crucial indicator of chemical stability.

Reaction Pathway Modeling: DFT calculations can be used to model the transition states and reaction energy profiles for potential transformations, such as the VNS reactions or rearrangements mentioned previously. mdpi.com This can help rationalize experimental observations and guide the design of new reactions.

Spectra Simulation: Simulating IR and NMR spectra and comparing them with experimental data can provide a high degree of confidence in the structural assignment. researchgate.netresearchgate.net

Expansion of Applications in Emerging Chemical Fields

The true value of a novel compound is realized through its applications. The unique electronic and structural features of this compound—an electron-deficient pyridine ring with a hydrogen-bond-donating N-H group—make it an interesting candidate for several emerging fields.

Potential areas for application-driven research include:

Medicinal Chemistry: Pyridine and nitropyridine scaffolds are common in drug molecules. nih.govijcrt.orgdoaj.orgnih.gov This compound could serve as a key intermediate for synthesizing libraries of more complex molecules to be screened for various biological activities, such as kinase inhibition or antibacterial effects. nih.gov

Functional Materials: The polarized nature of the molecule, due to the push-pull effect of the amino and nitro groups, suggests potential for applications in nonlinear optics (NLO). mdpi.com Research into its NLO properties could be a fruitful endeavor.

Supramolecular Chemistry: The presence of a hydrogen bond donor (N-H) and multiple acceptors (nitro oxygens, ring nitrogen) makes it a candidate for building complex supramolecular architectures through controlled self-assembly.

Organic Electronics: Functionalized pyridine derivatives are being explored for use in organic electronic devices. Investigating the charge transport properties of this compound or its polymers could open doors to applications in this area.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.